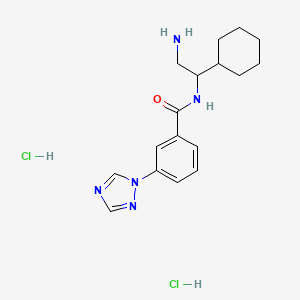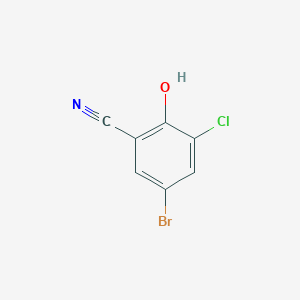
2-methyl-1-oxo-1-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-oxo-1-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a tetrahydropyran ring, and an acetate group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-oxo-1-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the tetrahydropyran moiety, and the final acetylation step. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-1-oxo-1-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-methyl-1-oxo-1-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism by which 2-methyl-1-oxo-1-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-1-oxo-1-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)amino)propan-2-yl acetate
- 2-methyl-1-oxo-1-((4-(phenyl)tetrahydro-2H-pyran-4-yl)amino)propan-2-yl acetate
Uniqueness
2-methyl-1-oxo-1-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate is unique due to its specific combination of functional groups and ring structures. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the pyrazole ring, in particular, may confer specific properties that are not observed in compounds with different substituents.
Propiedades
IUPAC Name |
[2-methyl-1-[[1-(oxan-4-yl)pyrazol-4-yl]amino]-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-10(18)21-14(2,3)13(19)16-11-8-15-17(9-11)12-4-6-20-7-5-12/h8-9,12H,4-7H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXIKDKRPDJRNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NC1=CN(N=C1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)ethan-1-one](/img/structure/B2652598.png)
![(1S,2R,3R,6S,7R)-3-Bromotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2652601.png)
![ethyl 2-(3-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2652605.png)

![3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2652607.png)
![7-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B2652609.png)
![5,6-dimethyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)pyrimidine-4-carboxamide](/img/structure/B2652610.png)
![10-(3-chlorobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2652611.png)



![3-(4-allyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2652617.png)
![3-Methyl-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2652620.png)
